molecular formula C9H7ClN4O B7787481 4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one

4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one

Cat. No.: B7787481
M. Wt: 222.63 g/mol
InChI Key: LFWBGPYMERULHG-UHFFFAOYSA-N
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Description

The compound with the identifier “4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including functional group modifications, coupling reactions, and purification steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production methods also incorporate advanced purification techniques to remove impurities and achieve the required specifications for the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Properties

IUPAC Name

4-[2-(2-chlorophenyl)hydrazinyl]pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-6-3-1-2-4-7(6)12-13-8-5-11-14-9(8)15/h1-5,12H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWBGPYMERULHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NNC2=CN=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NNC2=CN=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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